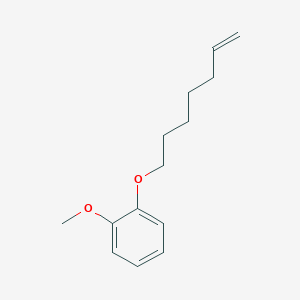

1-Hept-6-enoxy-2-methoxybenzene

Description

1-Hept-6-enoxy-2-methoxybenzene is an aromatic ether derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a hept-6-enoxy chain (-O-(CH₂)₅CH₂CH₂) at position 1.

Properties

IUPAC Name |

1-hept-6-enoxy-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h3,7-8,10-11H,1,4-6,9,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFVTNWKFQMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1-Hept-6-enoxy-2-methoxybenzene would typically involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced manufacturing technologies may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-2-methoxybenzene can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

Biology: It may be studied for its biological activity and potential therapeutic applications.

Medicine: Research may focus on its pharmacological properties and potential use as a drug candidate.

Industry: The compound could be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The following compounds share structural motifs with 1-Hept-6-enoxy-2-methoxybenzene, enabling comparisons of substituent effects on physical and chemical properties:

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Substituents : Methoxy at position 4, ethynylcyclopropyl at position 1.

- Key Features: The ethynylcyclopropyl group introduces strain and sp-hybridized carbon atoms, enhancing reactivity compared to the heptenoxy chain. The methoxy group contributes electron-donating effects, similar to the target compound.

- Toxicity : Classified under acute toxicity Category 4 (oral, dermal, inhalation), though data are incomplete .

- Applications : Primarily used in research and development due to uncharacterized properties .

4-Methoxy-6-[(1E)-prop-1-en-1-yl]-1,3-benzodioxole

- Substituents : Methoxy at position 4, propenyl group at position 6, fused 1,3-benzodioxole ring.

- Key Features: The propenyl group (C3 alkene) shares unsaturation with the hept-6-enoxy chain, but the shorter chain reduces lipophilicity. The benzodioxole system increases ring rigidity compared to the simple benzene backbone.

- Solubility : Soluble in water and organic solvents, though quantitative data are lacking .

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Substituents: Methoxy at position 2, benzimidazole at position 6, phenolic hydroxyl group.

- The phenolic -OH group increases polarity, affecting solubility .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

- Substituents : Methoxy at position 2, hexyloxyethyl chain at position 3, bromine at position 1.

- Key Features: The hexyloxy chain (C6) is shorter than heptenoxy (C7), reducing hydrophobicity. Bromine enhances molecular weight and reactivity (e.g., in electrophilic substitutions) .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

Shorter alkenes (e.g., propenyl in benzodioxole derivatives) may reduce steric hindrance in reactions compared to heptenoxy .

Reactivity and Stability: Ethynylcyclopropyl groups (in 1-(1-ethynylcyclopropyl)-4-methoxybenzene) confer strain-driven reactivity, whereas the heptenoxy chain’s terminal alkene may participate in addition or polymerization reactions .

Solubility and Applications: Benzimidazole-containing derivatives exhibit enhanced solubility in polar solvents due to hydrogen bonding, contrasting with the likely hydrophobic behavior of this compound . The benzodioxole system in 4-methoxy-6-[(1E)-propenyl]-1,3-benzodioxole may improve stability in acidic environments compared to simple ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.